Fmoc-Cit-PAB-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

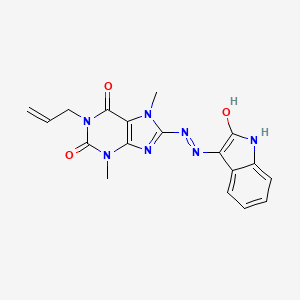

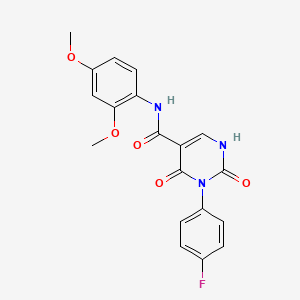

“Fmoc-Cit-PAB-OH” is a useful heterobifunctional linker for making Antibody-Drug-Conjugates (ADC) for targeted drug delivery . The Val-Cit will specifically be cleaved by cathepsin B, an enzyme only present in the lysosome, ensuring that the ADC payload will only be released in the cell .

Molecular Structure Analysis

The molecular formula of “Fmoc-Cit-PAB-OH” is C33H39N5O6, with an exact mass of 601.29 and a molecular weight of 601.704 .Chemical Reactions Analysis

“Fmoc-Cit-PAB-OH” is used as a cleavable ADC linker. The Val-Cit will specifically be cleaved by Cathepsin B . As this enzyme is only present in the lysosome, the ADC payload will be released only in the cell .Physical And Chemical Properties Analysis

“Fmoc-Cit-PAB-OH” appears as a white to orange to green powder or crystal . Its purity, as determined by HPLC, is greater than 97.0% .科学研究应用

Antibody-Drug Conjugates (ADCs)

“Fmoc-Cit-PAB-OH” is used as a cathepsin cleavable linker in the construction of Antibody-Drug Conjugates (ADCs) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. In ADCs, the “Fmoc-Cit-PAB-OH” linker connects the antibody to the drug, allowing the drug to specifically target and kill the cancer cells.

Bioconjugation

In addition to ADCs, “Fmoc-Cit-PAB-OH” is also used in bioconjugation . Bioconjugation is a chemical strategy to form a stable covalent link between two molecules, at least one of which is a biomolecule.

Drug Delivery Precision

The use of “Fmoc-Cit-PAB-OH” as a linker in ADCs can enhance drug delivery precision . The linker is stable in the bloodstream but cleaves to release the drug once inside the targeted cancer cells, improving the therapeutic efficacy of the drug.

Therapeutic Efficacy

“Fmoc-Cit-PAB-OH” plays a crucial role in enhancing the therapeutic efficacy of ADCs . By ensuring that the drug is only released within the targeted cells, it minimizes damage to healthy cells and reduces side effects.

Enzyme Degradation

“Fmoc-Cit-PAB-OH” is a cathepsin cleavable linker , meaning it can be degraded by the enzyme cathepsin . This property is essential for the drug release mechanism in ADCs.

Chemical Biology Tools

“Fmoc-Cit-PAB-OH” is used in the development of chemical biology tools . These tools help researchers study biological systems and understand the underlying mechanisms of life.

作用机制

Target of Action

Fmoc-Cit-PAB-OH is primarily used in the construction of antibody-drug conjugates (ADCs) . The compound acts as a linker that connects the antibody to the toxic payload .

Mode of Action

The Fmoc-Cit-PAB-OH linker is cleavable , meaning it can be broken down to release the attached drug . This cleavage is performed by the enzyme cathepsin , which is found in lysosomes within cells . This ensures that the toxic payload is only released within the target cells, reducing damage to healthy cells .

Pharmacokinetics

The pharmacokinetics of Fmoc-Cit-PAB-OH are largely determined by the properties of the ADC it is part of. The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the ADC influence the bioavailability of the toxic payload . The cleavable nature of the Fmoc-Cit-PAB-OH linker ensures that the payload is only released within the target cells, improving the safety and efficacy of the ADC .

Result of Action

The result of the action of Fmoc-Cit-PAB-OH is the selective delivery of a toxic payload to target cells . By releasing the payload within the cell, the ADC can effectively kill the target cell while minimizing damage to healthy cells .

Action Environment

The action of Fmoc-Cit-PAB-OH is influenced by the cellular environment. The presence of the cathepsin enzyme within lysosomes is crucial for the cleavage of the linker and the release of the payload . Therefore, the efficacy and stability of Fmoc-Cit-PAB-OH, and the ADC it forms part of, may be affected by factors that influence lysosomal function .

安全和危害

“Fmoc-Cit-PAB-OH” is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

属性

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N4O5/c29-27(35)30-15-5-10-25(26(34)31-19-13-11-18(16-33)12-14-19)32-28(36)37-17-24-22-8-3-1-6-20(22)21-7-2-4-9-23(21)24/h1-4,6-9,11-14,24-25,33H,5,10,15-17H2,(H,31,34)(H,32,36)(H3,29,30,35)/t25-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBTCNJJDJZRXCX-VWLOTQADSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCNC(=O)N)C(=O)NC4=CC=C(C=C4)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCNC(=O)N)C(=O)NC4=CC=C(C=C4)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2Z)-2-[(2,4-difluorophenyl)imino]-8-methoxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2926665.png)

![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/no-structure.png)

![N,2-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)quinolin-4-amine](/img/structure/B2926668.png)

![2-[4-(Propan-2-yl)phenyl]propan-2-amine hydrochloride](/img/structure/B2926669.png)

![2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}-N-phenylacetamide](/img/structure/B2926674.png)

![2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2926675.png)

![1-methyl-3-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carbonyl)pyridin-2(1H)-one](/img/structure/B2926677.png)

![4-Phenyl-4-[(prop-2-yn-1-yl)amino]butan-1-ol](/img/structure/B2926679.png)

![N-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-pyridin-3-ylacetamide](/img/structure/B2926680.png)